
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Overview
Description
This compound is a stereochemically defined tetrahydro-2H-pyran derivative featuring four benzyloxy groups at positions 2, 3, 4, and 5, and a bromine atom at position 4. The stereochemistry (2S,3S,4S,5R,6R) is critical for its reactivity and applications in organic synthesis, particularly in glycosylation reactions and as a precursor for pharmaceuticals. The benzyloxy groups act as protective moieties, while the bromine serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran typically involves the protection of hydroxyl groups followed by bromination. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, a sugar derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Bromination: The protected intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed to oxidize the benzyloxy groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while oxidation of the benzyloxy groups could produce corresponding aldehydes or ketones.
Scientific Research Applications
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for studying new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with different substrates.
Comparison with Similar Compounds
Structural Analogues with Varying Leaving Groups
Compound 169 : (2S,3S,4S,5S,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-methanesulfonyloxycyclohexanone
- Key Differences :
- Applications: Used in stereoselective synthesis of inositol derivatives, highlighting its utility in complex carbohydrate chemistry.
Dapagliflozin-Related Compound A : (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Key Differences :
Analogues with Modified Benzyloxy Substitution
Compound 2i : (2R,6S)-2-Benzyl-6-(benzyloxy)methyl-tetrahydro-2H-pyran
- Key Differences :
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose
- Key Differences :
Analogues with Alternative Protective Groups
Tetrakis(4-(tert-butyl)benzoate) Derivative of L-Fucose
- Key Differences :
GB50786 : (2S,3S,4S,5S,6R)-2-(Benzyloxy)-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
- Key Differences :
Physicochemical and Spectral Comparisons
Biological Activity
The compound (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with notable features including multiple benzyloxy substituents which enhance its stability and reactivity. The presence of the bromine atom at the 6-position contributes to its biological activity by potentially influencing interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in carbohydrate metabolism. Specifically:
- Glycosyltransferases : The compound can act as a substrate or inhibitor for glycosyltransferases, enzymes responsible for transferring sugar moieties to other molecules. This interaction is crucial in glycoprotein synthesis and modification.
- Glycosidases : It may also influence glycosidases that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can alter carbohydrate metabolism pathways.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
- Enzyme Interaction : In a study examining the interaction with glycosyltransferases, this compound was found to significantly inhibit enzyme activity at concentrations as low as 10 µM. This suggests potential applications in designing inhibitors for therapeutic purposes.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties against various pathogens. The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus when tested using standard agar diffusion methods.
- Cytotoxic Effects : A cytotoxicity assessment revealed that this compound could induce cell death in human cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound is typically synthesized via regioselective benzylation of a tetrahydro-2H-pyran precursor, followed by bromination at the anomeric position. Key steps include:
- Benzylation: Use of benzyl bromide under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups. Stereochemical control is achieved via temperature modulation (0–25°C) and solvent polarity .
- Bromination: Electrophilic bromination (e.g., NBS or HBr/AcOH) at the 6-position. Anomeric selectivity is influenced by steric effects of the benzyloxy groups and solvent choice (e.g., dichloromethane vs. THF) .
Data Table:
Step | Reagents/Conditions | Yield (%) | Stereochemical Purity (%) |
---|---|---|---|
Benzylation | BnBr, NaH, DMF, 0°C | 78 | 95 (2S,3S,4S,5R) |
Bromination | NBS, CH₂Cl₂, 25°C | 65 | 98 (6R) |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Confirm benzyl group integration (20 aromatic protons) and anomeric bromine coupling (J = 3–5 Hz for axial bromine). Discrepancies in chemical shifts (e.g., δ 4.5–5.5 ppm for benzyloxy protons) may indicate incomplete protection .
- Mass Spectrometry (HRMS): Expected [M+Na]⁺ peak at m/z 789.22 (C₃₅H₃₅BrO₅Na). Deviations >2 ppm suggest impurities .
- Elemental Analysis: Compare calculated vs. observed C/H ratios (e.g., C: 66.2%, H: 5.6%). A >0.3% variance indicates residual solvents .
Advanced Research Questions
Q. What strategies mitigate regiochemical conflicts during benzylation of the tetrahydro-2H-pyran core?
Methodological Answer: Regioselectivity challenges arise due to steric hindrance from adjacent benzyloxy groups. Solutions include:
- Directed Protection: Use of temporary protecting groups (e.g., TBS) to block specific hydroxyls before benzylation .
- Microwave-Assisted Synthesis: Enhanced reaction kinetics under controlled microwave conditions (100°C, 30 min) improve yield by 15–20% .
Critical Analysis: Discrepancies in regiochemical outcomes between computational models (DFT) and experimental data often stem from solvent polarity effects not accounted for in simulations .
Q. How does the bromine substituent influence reactivity in glycosylation reactions for drug precursor synthesis?
Methodological Answer: The 6-bromo group acts as a leaving group, enabling nucleophilic substitution (e.g., with thiols or amines) to generate glycosidic bonds. Key considerations:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions (<5% β-anomer formation) .
- Catalytic Systems: AgOTf or BF₃·Et₂O enhances bromide displacement efficiency (turnover frequency = 12 h⁻¹) .
Data Contradiction Note: While bromine typically accelerates glycosylation, steric bulk from benzyloxy groups can reduce reaction rates by 30–40% compared to less-protected analogues .
Q. What are the stability thresholds for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs >80°C (TGA data), forming benzaldehyde (GC-MS peak at m/z 106). Store at 2–8°C in amber vials .
- Light Sensitivity: UV exposure (254 nm) induces debromination within 48 hours. Use argon-filled containers to mitigate degradation .
Table: Stability Under Accelerated Conditions
Condition | Timeframe | Purity Loss (%) | Major Degradant |
---|---|---|---|
40°C, 75% RH | 14 days | 12 | Benzyl alcohol |
25°C, dark | 6 months | <2 | None detected |
Q. Safety & Handling Protocols
Q. What PPE and engineering controls are critical when handling this brominated compound?
Methodological Answer:
- PPE: Nitrile gloves (≥8 mil), chemical goggles, and lab coats. Respiratory protection (N95) required if airborne particles are detected via HPLC-MS .
- Engineering Controls: Fume hoods with ≥100 ft/min face velocity. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive HBr release .
Q. How should researchers dispose of waste containing this compound to comply with environmental regulations?
Methodological Answer:
Properties
IUPAC Name |
(2R,3R,4S,5S,6S)-2-bromo-3,4,5,6-tetrakis(phenylmethoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33BrO5/c34-32-30(36-22-26-15-7-2-8-16-26)29(35-21-25-13-5-1-6-14-25)31(37-23-27-17-9-3-10-18-27)33(39-32)38-24-28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLYOLUBMYRCT-ZPZOKNLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.